1-(3-Bromophenyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)cyclopropan-1-ol is an organic compound with the molecular formula C9H9BrO and a molecular weight of 213.07 g/mol It is characterized by the presence of a bromophenyl group attached to a cyclopropanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of 3-bromophenyl derivatives using diazo compounds in the presence of transition metal catalysts. The reaction typically requires controlled temperatures and inert atmosphere conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenylcyclopropanols.
Scientific Research Applications
1-(3-Bromophenyl)cyclopropan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in various binding interactions with enzymes and receptors, influencing their activity. The cyclopropanol ring may also contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
1-(4-Bromophenyl)cyclopropan-1-ol: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)cyclopropan-1-ol: Chlorine atom instead of bromine.
1-(3-Bromophenyl)cyclopropanecarboxylic acid: Carboxylic acid group instead of hydroxyl group.
Uniqueness: 1-(3-Bromophenyl)cyclopropan-1-ol is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a cyclopropanol ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(3-bromophenyl)cyclopropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCQBWXEPIWYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250956-44-5 |
Source
|
Record name | 1-(3-bromophenyl)cyclopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.